molecular formula C20H20ClN3O4S B14982750 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B14982750
M. Wt: 433.9 g/mol
InChI Key: IWUMXRVUOUWREO-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-thiadiazole ring.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(4-methylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-(4-ethoxyphenoxy)-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O4S

Molecular Weight

433.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C20H20ClN3O4S/c1-4-27-16-8-5-13(10-17(16)26-3)19-23-20(29-24-19)22-18(25)11-28-14-6-7-15(21)12(2)9-14/h5-10H,4,11H2,1-3H3,(H,22,23,24,25)

InChI Key

IWUMXRVUOUWREO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)C)OC

Origin of Product

United States

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